
N-Stearoyltyrosine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Stearoyltyrosine is a synthesized compound that belongs to the class of N-acylamides. It is an amide derivative of stearic acid and tyrosine. This compound has garnered attention due to its potential neuroprotective properties and its role in various biochemical pathways .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: N-Stearoyltyrosine can be synthesized through a substitution reaction where stearic acid is reacted with tyrosine in the presence of a coupling agent. The reaction typically involves the activation of the carboxyl group of stearic acid, followed by its reaction with the amino group of tyrosine to form the amide bond .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) are employed to monitor the quality of the product .
Analyse Des Réactions Chimiques
Types of Reactions: N-Stearoyltyrosine undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives, which may have different biological activities.
Reduction: Reduction reactions can modify the functional groups present in the molecule, potentially altering its properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like acyl chlorides and anhydrides are employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated derivatives, while reduction can yield amine derivatives .
Applications De Recherche Scientifique
Chemistry: It serves as a model compound for studying amide bond formation and reactivity.
Mécanisme D'action
N-Stearoyltyrosine exerts its effects through several mechanisms:
Neuroprotection: It protects neurons by reducing oxidative stress and preventing apoptosis.
Pathways Involved: this compound modulates the activity of cannabinoid receptors, particularly CB2, which plays a role in its neuroprotective effects.
Comparaison Avec Des Composés Similaires
N-Linoleyltyrosine: Another N-acylamide with neuroprotective properties, but it differs in its fatty acid component (linoleic acid instead of stearic acid).
N-Acetyltyrosine: Used as a nutritional supplement, it differs in its acyl group (acetyl instead of stearoyl).
Uniqueness: N-Stearoyltyrosine is unique due to its specific combination of stearic acid and tyrosine, which imparts distinct neuroprotective properties and mechanisms of action. Its ability to modulate oxidative stress and apoptosis pathways sets it apart from other similar compounds .
Propriétés
Numéro CAS |
57993-25-6 |
|---|---|
Formule moléculaire |
C27H45NO4 |
Poids moléculaire |
447.6 g/mol |
Nom IUPAC |
(2S)-3-(4-hydroxyphenyl)-2-(octadecanoylamino)propanoic acid |
InChI |
InChI=1S/C27H45NO4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-26(30)28-25(27(31)32)22-23-18-20-24(29)21-19-23/h18-21,25,29H,2-17,22H2,1H3,(H,28,30)(H,31,32)/t25-/m0/s1 |
Clé InChI |
YKWCFTGLODSOSB-VWLOTQADSA-N |
SMILES isomérique |
CCCCCCCCCCCCCCCCCC(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)O |
SMILES canonique |
CCCCCCCCCCCCCCCCCC(=O)NC(CC1=CC=C(C=C1)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


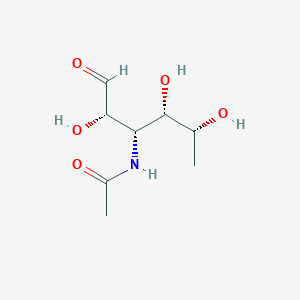

![[(2R,3S,5R)-3-[5-[4-(diethylamino)butyl-diethylazaniumyl]pentanoyloxy]-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl hydrogen phosphate](/img/structure/B15184808.png)
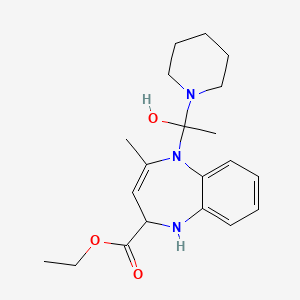
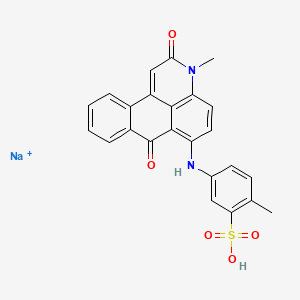
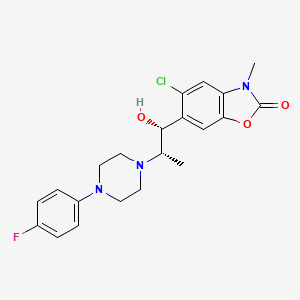

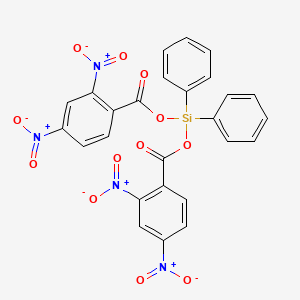

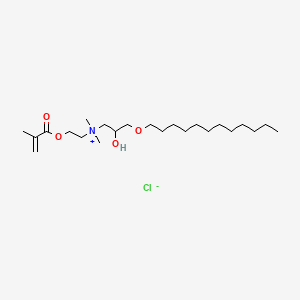
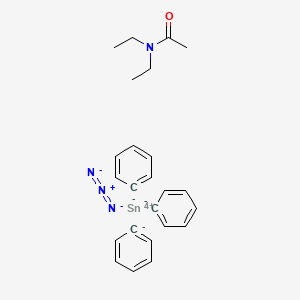

![(E)-but-2-enedioic acid;N-[3-[(2-hydroxy-2-phenylacetyl)amino]propyl]-2,2,5,5-tetramethyl-1H-pyrrole-3-carboxamide](/img/structure/B15184869.png)

